Ethyl 7-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-hydroxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of a hydroxyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Ethyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for Ethyl 7-hydroxyquinoline-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .
Future Directions
While the specific future directions for Ethyl 7-hydroxyquinoline-3-carboxylate are not mentioned in the retrieved sources, quinoline derivatives continue to be a focus of research due to their wide range of bioactivities . The development of new methods for the preparation of these important quinolines and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
Target of Action
Ethyl 7-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives are known to play a major role in medicinal chemistry, serving as a scaffold for leads in drug discovery . .
Mode of Action
The mode of action of this compound is not clearly defined in the available literature. As a quinoline derivative, it is likely to interact with its targets in a manner similar to other quinoline-based compounds. These interactions often result in changes at the molecular level, which can lead to various biological and pharmaceutical activities .
Biochemical Pathways
Quinoline and its derivatives are known to influence a wide range of biological and pharmaceutical activities . Therefore, it can be inferred that this compound may also affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit a range of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Ethyl 7-hydroxyquinoline-3-carboxylate in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied yet .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial processes are selected based on their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Comparison with Similar Compounds
Ethyl 7-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.
7-Bromo-4-hydroxyquinoline-3-carboxylate:
The unique combination of the hydroxyl group and ethyl ester group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-hydroxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKWZHREHOEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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